molecular formula C7H6BrF2NO2S B2386354 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 2248303-82-2

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B2386354
CAS No.: 2248303-82-2
M. Wt: 286.09
InChI Key: GYLJRLLVZDGQBN-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with bromine, difluoromethyl, and a dioxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with brominating agents and difluoromethylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)-1,3-thiazole
  • 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
  • 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole

Uniqueness

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of both difluoromethyl and dioxolane groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2S/c8-7-11-3(4(14-7)5(9)10)6-12-1-2-13-6/h5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJRLLVZDGQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC(=N2)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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